molecular formula C7H14O7 B1238255 Sedoheptulose CAS No. 3019-74-7

Sedoheptulose

Cat. No. B1238255
CAS RN: 3019-74-7
M. Wt: 210.18 g/mol
InChI Key: HSNZZMHEPUFJNZ-SHUUEZRQSA-N
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Scientific Research Applications

1. Role in Plant Carbon and Phosphorus Homeostasis

Sedoheptulose plays a crucial role in balancing carbon (C) and phosphorus (P) in plants. In studies focusing on Kalanchoë pinnata, a type of Crassulacean acid metabolism (CAM) plant, it was observed that the accumulation of free sedoheptulose contributes to both carbon and phosphorus homeostasis. This is particularly evident under conditions of elevated CO2 or compromised sink capacity, where it acts as an alternative carbon store to avoid negative impacts like sucrose accumulation and suppression of photosynthesis. This mechanism might be more pronounced in CAM plants due to their vulnerability to phosphorus imbalances (Ceusters et al., 2013).

2. Involvement in Mammalian Metabolism

Sedoheptulokinase, an enzyme that interacts with sedoheptulose, was found to be specific for sedoheptulose in mammals. The study identified sedoheptulose 7-phosphate as its reaction product. The enzyme's deficiency in humans leads to the formation of erythritol, suggesting a unique metabolic pathway. This insight helps understand metabolic conditions like sedoheptulokinase deficiency, which is characterized by elevated erythritol and sedoheptulose levels (Kardon et al., 2008).

3. Production of Bioactive Natural Products

Sedoheptulose 7-phosphate cyclases, enzymes that utilize sedoheptulose 7-phosphate, are essential for creating various bioactive natural products. These include pharmaceutical compounds like the antidiabetic drug acarbose and natural sunscreens like mycosporine-like amino acids. The enzymes are part of a broader family of sugar phosphate cyclases, highlighting their role in the biosynthesis of cyclic molecules critical for various biological and ecological applications (Asamizu et al., 2012).

4. Enhancing Photosynthetic Efficiency in Plants

Sedoheptulose-1,7-bisphosphatase (SBPase), an enzyme in the Calvin cycle, plays a pivotal role in photosynthetic carbon fixation. Alterations in SBPase activity in transgenic tomato plants showed increased photosynthesis rates, growth, and chilling stress tolerance. Higher SBPase activity was linked to improved photosynthetic capacity, enhanced CO2 fixation, and carbohydrate accumulation, suggesting its potential as a target for genetic engineering to boost crop production and stress resistance (Ding et al., 2016).

5. Implications in Human Metabolism and Diseases

The metabolic role of sedoheptulose in humans is highlighted in conditions like sedoheptulokinase deficiency and transaldolase deficiency. These metabolic disorders are characterized by abnormal concentrations of sedoheptulose and related metabolites in body fluids, elucidating the significance of sedoheptulose in human carbohydrate metabolism and its potential as a biomarker in certain diseases (Wamelink et al., 2010).

Safety And Hazards

While specific safety and hazard information for Sedoheptulose is not readily available, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protection when handling it5.


properties

IUPAC Name

(3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sedoheptulose

CAS RN

3019-74-7
Record name D-Sedoheptulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3019-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedoheptulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-altro-2-heptulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-SEDOHEPTULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40A0W1XJ6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,200
Citations
C Nagy, A Haschemi - Biochemical Society Transactions, 2013 - portlandpress.com
… of a sedoheptulose kinase indicated that free sedoheptulose is … of its phosphorylated form, sedoheptulose 7-phosphate, … In the present paper, we review reports of sedoheptulose …
Number of citations: 30 portlandpress.com
ML Wolfrom, JM Berkebile… - Journal of the American …, 1952 - ACS Publications
Sedoheptulose, originally designated sedoheptose, was isolated from the common garden plant Sedum spectabile by LaForge and Hudson2 as its character-istic anhydro form …
Number of citations: 11 pubs.acs.org
NK Richtmyer, RM Hann… - Journal of the American …, 1939 - ACS Publications
… This reaction furnishes conclusive proof that sedoheptulose is indeed D-altroheptulose. Aside from its value in confirming the structure of sedoheptulose, the oxidative degradation of …
Number of citations: 19 pubs.acs.org
W Tang, Z Guo, Z Cao, M Wang, P Li… - Proceedings of the …, 2018 - National Acad Sciences
Seven-carbon-chain–containing sugars exist in several groups of important bacterial natural products. Septacidin represents a group of l-heptopyranoses containing nucleoside …
Number of citations: 36 www.pnas.org
NK Richtmyer, JW Pratt - Journal of the American Chemical …, 1956 - ACS Publications
Sedoheptulose (= D-aWro-heptulose) has been purified by transformation to a crystalline hexaacetate and subsequentde-acetylation; the liberated sugar showed [a] mD+ 8.2 in water …
Number of citations: 39 pubs.acs.org
NE Tolbert, LP Zill - Plant Physiology, 1954 - ncbi.nlm.nih.gov
… The accumulation of sedoheptulose duringf photosynthesis … the biosynthesis and isolation of sedoheptuloseC14. During the … equivalent substitute in the plantfor sedoheptulose (10), this …
Number of citations: 19 www.ncbi.nlm.nih.gov
BL Horecker, PZ Smyrniotis - Journal of the American Chemical …, 1952 - ACS Publications
Sedoheptulose (o-altroheptulose), originally dis-covered in the Sedum plant, 1 has recently been re-ported to occur as a phosphate ester among the early products of photosynthesis. 2 …
Number of citations: 99 pubs.acs.org
Z Hricovı́niová-Bı́liková, L Petruš - Carbohydrate research, 1999 - Elsevier
… for isolation of sedoheptulose from this plant extract. Previously, sedoheptulose was prepared … The paradigm applied to the synthesis of sedoheptulose is presented in this contribution. …
Number of citations: 14 www.sciencedirect.com
CA Raines, JC Lloyd, TA Dyer - Journal of experimental botany, 1999 - academic.oup.com
The photosynthetic carbon reduction (Calvin) cycle is the primary pathway for carbon fixation and the enzyme sedoheptulose-1,7-bisphosphatase functions in the regenerative phase of …
Number of citations: 107 academic.oup.com
A Flechner, W Gross, WF Martin… - FEBs Letters, 1999 - Wiley Online Library
Class I and class II aldolases are products of two evolutionary non‐related gene families. The cytosol and chloroplast enzymes of higher plants are of the class I type, the latter being …
Number of citations: 79 febs.onlinelibrary.wiley.com

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